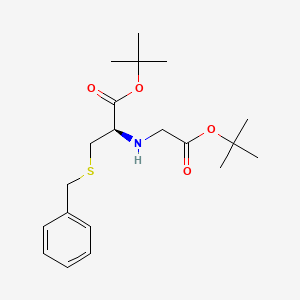

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester

説明

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester is a complex organic compound that features a combination of benzylsulfanyl and tert-butoxycarbonylmethyl-amino groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

Introduction of the tert-Butoxycarbonylmethyl Group: The benzylsulfanyl intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to introduce the tert-butoxycarbonylmethyl group.

Formation of the Propionic Acid Derivative: The resulting compound is further reacted with 2-bromo-propionic acid tert-butyl ester under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Compounds with substituted benzyl groups.

科学的研究の応用

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The tert-butoxycarbonylmethyl-amino group may also interact with amino acid residues in proteins, affecting their function.

類似化合物との比較

Similar Compounds

- 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid methyl ester

- 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-butyric acid tert-butyl ester

- 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid ethyl ester

Uniqueness

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from similar compounds with different ester or amino acid derivatives.

生物活性

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester (commonly referred to as the compound) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H31NO4S

- Molecular Weight : 381.53 g/mol

- Appearance : Oil

- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .

The compound is synthesized through a multi-step process involving the protection of amino groups and subsequent coupling reactions. The tert-butoxycarbonyl (Boc) group is employed to enhance the stability and solubility of the compound, facilitating its penetration through biological membranes.

The proposed mechanism of action involves the inhibition of specific metabolic pathways associated with cancer cell proliferation. Research indicates that compounds similar to 3-benzylsulfanyl derivatives exhibit cytotoxic effects on various cancer cell lines, particularly breast cancer cells such as MCF-7, SK-BR-3, and MDA-MB-231. The compound's activity may be attributed to its ability to interfere with cellular signaling pathways that regulate growth and apoptosis .

Anticancer Activity

A significant focus has been placed on the anticancer properties of this compound. In vitro studies have demonstrated that it can suppress the growth of breast cancer cells, albeit with varying potency compared to established chemotherapeutics like tamoxifen and olaparib. The following table summarizes key findings from recent studies:

Case Studies

-

Case Study on Breast Cancer Cells :

A study evaluated the effects of various tert-butyl esters on breast cancer cell lines. It was found that while 3-benzylsulfanyl derivatives inhibited cell growth, they were less effective than other lead compounds identified in previous research. Notably, they showed higher toxicity towards nonmalignant MCF-10A cells compared to malignant lines . -

Pharmacokinetic Studies :

Pharmacokinetic evaluations indicated that modifications in the chemical structure significantly influenced the metabolic stability and bioavailability of the compound in plasma and tumor tissues. Enhanced solubility was observed with certain prodrug formulations, which may improve therapeutic outcomes .

特性

IUPAC Name |

tert-butyl (2R)-3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4S/c1-19(2,3)24-17(22)12-21-16(18(23)25-20(4,5)6)14-26-13-15-10-8-7-9-11-15/h7-11,16,21H,12-14H2,1-6H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNYTEAMBHKWNF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(CSCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN[C@@H](CSCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652472 | |

| Record name | tert-Butyl S-benzyl-N-(2-tert-butoxy-2-oxoethyl)-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331889-60-1 | |

| Record name | tert-Butyl S-benzyl-N-(2-tert-butoxy-2-oxoethyl)-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。